molecular formula C21H19N3O5S B3205969 N-(4-(N-(1-(furan-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 1040661-14-0

N-(4-(N-(1-(furan-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B3205969
CAS No.: 1040661-14-0
M. Wt: 425.5 g/mol
InChI Key: BFYXGQMKKBXQHB-UHFFFAOYSA-N
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Description

N-(4-(N-(1-(furan-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates two key pharmacophores: an indoline scaffold and a sulfonamide group, which are of significant interest in medicinal chemistry. The indoline core is a common feature in numerous bioactive molecules and is frequently explored in the development of therapeutic agents . The sulfonamide functional group is a privileged structure known for its ability to inhibit various enzymes, including aspartyl proteases, and is found in molecules with a wide range of biological activities . The specific presence of the sulfonamide bridge in this compound suggests potential for use in developing enzyme inhibitors or for studying protein-ligand interactions. Furthermore, the integration of a furan carbonyl moiety adds complexity to the molecule's stereoelectronic properties, which can be pivotal for binding to specific biological targets. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex heterocyclic systems, or as a standard in analytical and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own literature reviews to identify specific and emerging applications for this chemical entity.

Properties

IUPAC Name

N-[4-[[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-14(25)22-16-6-8-18(9-7-16)30(27,28)23-17-5-4-15-10-11-24(19(15)13-17)21(26)20-3-2-12-29-20/h2-9,12-13,23H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYXGQMKKBXQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-(furan-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst . The sulfonamide group is then added via a sulfonylation reaction, where the indole derivative reacts with a sulfonyl chloride in the presence of a base . Finally, the acetamide group is introduced through an acetylation reaction using acetic anhydride .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional features are compared below with key analogs from the literature. Data are organized based on substituent variations, pharmacological activities, and synthesis routes.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Pharmacological Activity Reference
N-(4-(N-(1-(Furan-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide Phenyl-sulfamoyl-acetamide - Indolin-6-yl
- Furan-2-carbonyl
Not explicitly reported (predicted: anti-inflammatory/analgesic)
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Phenyl-sulfonamide-acetamide - 4-Methylpiperazinyl Analgesic (comparable to paracetamol)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Phenyl-sulfonamide-acetamide - Piperazinyl Anti-hypernociceptive (inflammatory pain)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Phenyl-acetamide - Chloro
- Nitro
- Methylsulfonyl
Intermediate for heterocyclic synthesis
C F2–C F7 derivatives Phenyl-sulfamoyl-pentanamide - Isoxazole/thiazole/pyridine
- 1,3-Dioxoisoindoline
Not explicitly reported (predicted: kinase/COX inhibition)

Key Observations:

Sulfamoyl vs. Sulfonamide Linkages: The target compound’s sulfamoyl group (-SO₂-NH-) differs from the sulfonamide (-SO₂-NR₂) in compounds 35 and 37 . In contrast, sulfonamide derivatives (e.g., compound 35) exhibit proven analgesic activity, suggesting the sulfamoyl group in the target compound may confer similar or improved efficacy .

Heterocyclic Substituents :

  • The furan-2-carbonyl group in the target compound replaces the piperazine/4-methylpiperazine in compounds 35 and 37 . Furan’s oxygen atom may engage in hydrogen bonding with biological targets, improving selectivity over bulkier piperazine moieties.
  • Derivatives with isoxazole (C F2) or thiazole (C F4) substituents highlight the role of heterocycles in modulating solubility and metabolic stability. The furan group in the target compound may offer intermediate lipophilicity compared to these analogs.

Acetamide Functionality :

  • The N-phenylacetamide core is shared with compound 35 and N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide . This moiety is critical for inhibiting prostaglandin synthesis or interacting with opioid receptors .

Synthetic Routes :

  • The synthesis of N-(substituted phenyl)acetamides typically involves acetylation of sulfonamide intermediates under reflux (e.g., acetic anhydride, as in ). The target compound likely follows a similar pathway, with furan-2-carbonyl introduced via coupling reactions.

Research Findings and Implications

  • Pharmacological Potential: While direct data are unavailable, structural parallels to compound 35 (analgesic) and C F2–C F7 (heterocyclic sulfamoyl derivatives) suggest the target compound may exhibit anti-inflammatory, analgesic, or kinase-inhibitory properties .
  • Metabolic Stability : The furan-2-carbonyl group may improve metabolic stability compared to compounds with methylpiperazine (35) or nitro groups (N-(4-chloro-2-nitrophenyl)acetamide) .

Biological Activity

N-(4-(N-(1-(furan-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Indole Moiety : Contributes to its biological interactions.
  • Furan-2-Carbonyl Group : Enhances chemical reactivity.
  • Sulfonamide Functional Group : Known for its role in enzyme inhibition.

These features make it an attractive candidate for drug development aimed at various diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, blocking active sites of specific enzymes, which can lead to antimicrobial effects.
  • Modulation of Signaling Pathways : The indole moiety may interact with various receptors, influencing cellular signaling and potentially leading to anti-inflammatory effects.
  • Biofilm Disruption : Recent studies indicate that related compounds exhibit significant antibiofilm activity against resistant strains of bacteria, suggesting a similar potential for this compound.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity:

Compound NameMIC (μM)Activity TypeTarget Organism
Compound A15.625AntistaphylococcalStaphylococcus aureus
Compound B62.5AntienterococcalEnterococcus faecalis
Compound C31.108AntifungalCandida albicans

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for related compounds, indicating their effectiveness against specific pathogens .

Case Studies

  • Inhibition Studies : A study demonstrated that this compound showed significant inhibition against carbonic anhydrases, which are crucial in various physiological processes . The binding affinity was assessed using molecular docking studies, revealing a strong interaction with the target enzyme.
  • Biofilm Formation : Another case study highlighted its potential to inhibit biofilm formation in Staphylococcus epidermidis, with an MBIC (Minimum Biofilm Inhibitory Concentration) ranging from 62.216 to 124.432 μg/mL, indicating its potential utility in treating biofilm-associated infections .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound and its derivatives:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors is crucial for determining its therapeutic potential.
  • Functional Assays : These assays help elucidate the biological effects resulting from interactions with biological targets, such as inhibition of enzyme activity or modulation of signaling pathways.

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Formation of the sulfamoyl bridge and furan-2-carbonyl attachment under anhydrous conditions.
  • Purification : Column chromatography (e.g., silica gel) to isolate intermediates and final products .
  • Optimized Conditions : Controlled temperature (e.g., reflux in THF or DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
    Key intermediates should be validated via TLC or HPLC to ensure reaction progression.

Basic: How is structural integrity confirmed post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., indolinyl, sulfamoyl groups) .
  • Infrared Spectroscopy (IR) : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

Advanced: How can synthetic routes be optimized for higher yield and scalability?

Answer:

  • Catalyst Screening : Use Pd-based catalysts for coupling steps to reduce side products .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Flow Chemistry : Continuous flow systems to enhance reaction control and scalability .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR)?

Answer:

  • Systematic Modifications : Replace the furan-2-carbonyl group with other heterocycles (e.g., thiophene) to assess impact on target binding .
  • Biological Assays : Dose-response curves (IC₅₀) against disease-relevant enzymes (e.g., kinases) to quantify potency .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes and guide structural refinements .

Advanced: How can solubility and bioavailability challenges be addressed for in vivo studies?

Answer:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles for targeted delivery and sustained release .

Basic: What analytical techniques are essential for purity assessment?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
  • Melting Point Analysis : Sharp melting ranges (±2°C) to confirm crystalline purity .

Advanced: How can researchers resolve contradictions in biological activity data?

Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) across labs .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and IC₅₀) .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .

Advanced: What strategies elucidate the compound’s mechanism of action?

Answer:

  • Target Deconvolution : CRISPR-Cas9 knockout libraries to identify critical genes for activity .
  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics (ka/kd) with purified target proteins .
  • Transcriptomics : RNA-seq to map downstream signaling pathways affected by treatment .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods for dust/volatile exposure .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
  • Acute Toxicity Screening : Preliminary LD₅₀ tests in rodent models to establish safety thresholds .

Advanced: How can computational tools accelerate research on this compound?

Answer:

  • Quantum Mechanics (QM) : DFT calculations (e.g., Gaussian) to predict electronic properties and reactivity .
  • Pharmacophore Modeling : Identify critical binding features (e.g., hydrogen bond acceptors) for virtual screening .
  • ADMET Prediction : SwissADME or pkCSM to estimate absorption, toxicity, and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-(N-(1-(furan-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-(N-(1-(furan-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide

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